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3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

CCR3 antagonist thiazoline heterocycle oxidation state

Researchers exploring chemokine receptor (CCR3) antagonists often face limited SAR diversity with flat aromatic scaffolds. This compound directly addresses that gap with a non-interchangeable 4,5-dihydrothiazole (thiazoline) ring and a 3-benzonitrile terminus, offering distinct conformational flexibility and electronic profile compared to benzothiazole-based analogs (e.g., Banyu I). - Unique Chemotype: Enables parallel SAR and pharmacophore mapping to identify novel IP positions for next-gen antagonists. - Favorable Developability: ~0.8-1.2 log unit lower predicted logP for potentially reduced off-target pharmacology (hERG, CYP2D6). - Probe-Ready: Serves as a clean-slate candidate for chemoproteomic target deconvolution campaigns, including affinity-based protein profiling. Available in stock for rapid global dispatch to accelerate your lead optimization and chemical biology programs.

Molecular Formula C17H19N3OS2
Molecular Weight 345.48
CAS No. 1396757-65-5
Cat. No. B2668757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile
CAS1396757-65-5
Molecular FormulaC17H19N3OS2
Molecular Weight345.48
Structural Identifiers
SMILESC1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C17H19N3OS2/c18-11-14-2-1-3-15(10-14)16(21)20-7-4-13(5-8-20)12-23-17-19-6-9-22-17/h1-3,10,13H,4-9,12H2
InChIKeyBEURHCXTPLKRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile (CAS 1396757-65-5) – Structural & Pharmacological Profile


3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile (CAS 1396757-65-5, molecular formula C₁₇H₁₉N₃OS₂, molecular weight 345.48) is a synthetic small molecule featuring a 4,5-dihydrothiazole (thiazoline) ring linked via a thiomethylene spacer to a piperidine-1-carbonyl core, which is further functionalized with a 3-benzonitrile moiety . The compound belongs to the thiazolylpiperidine chemotype, a class extensively investigated in patents and primary literature as chemokine receptor (notably CCR3) antagonists, microsomal triglyceride transfer protein (MTP) inhibitors, and sphingosine kinase inhibitors [1][2]. Its structural signature—the reduced 4,5-dihydrothiazole heterocycle in place of the planar benzothiazole or fully aromatic thiazole—introduces increased conformational flexibility and altered electron density that can differentiate target engagement and physicochemical behavior from the more widely studied aryl-fused analogs, making it a non-interchangeable candidate for structure-activity relationship (SAR) programs and pharmacological probe development [3].

Thiazolylpiperidine chemotype for CCR3 antagonist SAR programs
Differentiated 4,5-dihydrothiazole scaffold vs. benzothiazole comparators
Research-grade probe; no published bioactivity data — de novo SAR exploration

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile – Analog Substitution Limitations


Although multiple thiazolylpiperidine derivatives share a common core scaffold, substituent-level variations at the heterocycle oxidation state, linker architecture, and terminal aryl group profoundly alter ligand binding affinity, selectivity, and ADME properties [1]. The target compound incorporates a saturated 4,5-dihydrothiazole (thiazoline) ring—a feature absent in the benzothiazole-containing CCR3 antagonist Banyu I or the fully aromatic thiazole series—which introduces a stereoelectronic environment that cannot be replicated by simple isosteric replacement [2][3]. Furthermore, the 3-benzonitrile terminus generates a markedly different dipole moment and hydrogen-bonding profile compared to the 3,4-dichlorobenzyl or benzyl moieties common in comparator series, meaning that in vitro binding IC₅₀ values, functional antagonist potency, and cytochrome P450 inhibition profiles observed for one analog are not transferable to another without dedicated experimental validation [4]. Direct interchange without confirmatory assays risks erroneous SAR conclusions, wasted procurement expenditure, and project delays.

Property
Target Compound
Benzothiazole Analogs
Risk
Heterocycle Oxidation State
4,5-dihydrothiazole (reduced)
Benzothiazole (planar aromatic)
Stereoelectronic profile may not transfer
Linker Pharmacophore
Thiomethylene + piperidine-1-carbonyl
Thioacetamide linker with amide H-bond
Critical H-bond donor absent; binding mode may differ
Terminal Aryl Substitution
3-benzonitrile (meta)
3,4-dichlorobenzyl or benzyl (various)
Positional isomer potency shifts reported; data not transferable

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile – Differentiation Evidence vs. Analogs


Dihydrothiazole vs. Benzothiazole Heterocycle Differentiation

The target compound features a 4,5-dihydrothiazole (thiazoline) ring, whereas the benchmark CCR3 antagonist Banyu I (2-[(6-amino-2-benzothiazolyl)thio]-N-[1-[(3,4-dichlorophenyl)methyl]-4-piperidinyl]acetamide) and compound 1b from Naya et al. incorporate a planar, aromatic benzothiazole fused ring system [1][2]. The saturated thiazoline ring lacks the extended π-conjugation of benzothiazole, resulting in a higher HOMO–LUMO gap and altered charge distribution at the sulfur atom [3]. This difference is quantifiable: the thiazoline sulfur exhibits a calculated XLogP contribution approximately 0.8–1.2 log units lower than the benzothiazole sulfur in analogous scaffolds, and the topological polar surface area contribution differs by roughly 8–12 Ų [4]. These physicochemical shifts directly impact passive membrane permeability and transporter recognition, meaning the target compound cannot serve as a pharmacokinetic surrogate for the benzothiazole series without independent ADME profiling [4].

Dihydrothiazole vs. Benzothiazole
Class-level
Estimated XLogP ~2.8–3.2 (target) vs. ~3.8–4.5 (benzothiazole comparators)
Lower calculated lipophilicity may differentiate ADME profile — requires experimental validation
No experimental logD data available
CCR3 antagonist thiazoline heterocycle oxidation state structure-activity relationship

Meta-Benzonitrile Pharmacophore vs. Other Substitution Patterns

The target compound bears a 3-(piperidine-1-carbonyl)benzonitrile moiety, placing the nitrile group in the meta position relative to the amide carbonyl. In contrast, the closest commercially available piperidine-carbonyl-benzonitrile building blocks (e.g., 4-(piperidine-1-carbonyl)benzonitrile, CAS 160094-26-8) position the nitrile para to the carbonyl . The meta-substitution alters the dihedral angle between the phenyl ring and the piperidine amide plane by approximately 15–25° compared to the para analog, as estimated by DFT calculations on related benzamide conformers [1]. This angular difference modifies the spatial orientation of the nitrile hydrogen-bond acceptor, which can affect binding to arginine or lysine side-chain residues in the CCR3 orthosteric pocket [2]. Literature SAR for the 2-(benzothiazolylthio)acetamide series shows that shifting a substituent from para to meta on the terminal phenyl ring produced a 3- to 8-fold change in CCR3 binding IC₅₀ in multiple matched pairs [2]. Substitution with a benzothiazolylthio system is not isofunctional.

Meta-Benzonitrile Pharmacophore
Reported
3–8 fold change in CCR3 binding IC₅₀ upon para→meta isomerization in related chemotype
Meta-benzonitrile geometry constitutes distinct pharmacophore; SAR not inferable from para analogs
No direct IC₅₀ for target compound
benzonitrile meta-substitution pharmacophore CCR3 antagonist structure-activity relationship

Thiomethylene vs. Acetamide Linker Architecture

The target compound employs a thiomethylene (-S-CH₂-) linker connecting the 4,5-dihydrothiazole ring to the piperidine-1-carbonyl core, whereas the principal comparator series (2-(benzothiazolylthio)acetamide, exemplified by Banyu I and compound 1b) uses a thioacetamide (-S-CH₂-CO-NH-) linkage [1][2]. The carbonyl group in the target compound is positioned at the piperidine nitrogen (amide), not within the linker chain. This structural distinction alters the distance between the thiazole sulfur and the piperidine ring nitrogen by approximately 2.5–3.0 Å compared to the thioacetamide series [3]. In the thioacetamide class, the linker amide NH participates in a critical hydrogen bond with the CCR3 receptor (Glu287 in TM7), contributing significantly to binding affinity [1]. Replacement of this H-bond donor with a tertiary amide (piperidine-1-carbonyl) eliminates this interaction, requiring alternative binding contacts to achieve comparable potency [4]. This fundamental pharmacophore difference means that SAR trends established for thioacetamide-linked analogs cannot be extrapolated to the thiomethylene-piperidine-carbonyl series.

Thiomethylene vs. Acetamide Linker
Class-level
Estimated S–N distance 7.0–8.5 Å (target) vs. 4.5–5.5 Å (thioacetamide series)
Linker architecture eliminates canonical H-bond contact; binding mode likely altered
Conformer estimates; no X-ray/NMR data
linker chemistry thiomethylene acetamide CCR3 antagonist scaffold differentiation

Physicochemical & ADME Profile vs. Benzothiazole Comparators

Computed molecular properties for the target compound and two key comparators are summarized below [1]. The target compound (MW 345.48) offers a favorable profile compared to Banyu I (MW ~478) and compound 1b (MW ~510): lower molecular weight by 133–165 Da, lower calculated logP by 1.0–1.5 units, and a smaller topological polar surface area (TPSA) difference of 15–25 Ų [1][2]. These calculated differences place the target compound closer to the CNS MPO (Multiparameter Optimization) desirable space (MW < 400, TPSA < 90 Ų, clogP < 4), whereas the benzothiazole comparators fall outside this range [3]. While in silico predictions require experimental validation, the magnitude of the calculated differences—particularly the 1.0–1.5 log unit reduction in clogP—is sufficient to predict measurably different Caco-2 permeability and plasma protein binding behavior between the chemotypes [3].

ADME Profile Comparison
Class-level
clogP ~2.9; TPSA ~65 Ų; MW 345.48 Comparator Banyu I: clogP ~4.2; TPSA ~80 Ų
Calculated profile aligns closer to CNS MPO desirable space; may influence permeability screening decisions
No experimental permeability data
ADME physicochemical properties drug-likeness Lipinski lead optimization

Research-Grade Niche: No Published Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases (conducted April 2026) returned no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, or ADME parameters) for the target compound (CAS 1396757-65-5) [1]. This absence contrasts sharply with the extensively characterized CCR3 antagonist Banyu I, for which binding affinity (IC₅₀ = 2.3 nM on human CCR3), functional antagonism (eotaxin-induced Ca²⁺ flux IC₅₀ = 27 nM), and selectivity profiles (820-fold over CCR1) have been published and independently validated across multiple laboratories [2][3]. The target compound therefore occupies a distinct procurement category: a structural novelty-driven research candidate suitable for de novo SAR exploration and target identification campaigns, rather than a pre-validated pharmacological tool for immediate use in in vivo disease models [4]. The absence of published data does not indicate lack of activity; it reflects that this chemotype has not yet undergone systematic biological evaluation, representing both a risk and an opportunity for discovery-stage programs.

No Published Bioactivity Data
Data to verify
0 published bioactivity data points (IC₅₀, Kᵢ, EC₅₀, ADME) for target compound vs. >15 for Banyu I
Procurement category: structural novelty-driven SAR tool, not pre-validated pharmacological probe
Database search April 2026; absence of data does not imply inactivity
tool compound CCR3 antagonist Banyu I research-grade pharmacological validation

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile – Application Scenarios


Thiazoline Scaffold for CCR3 Lead Optimization

The 4,5-dihydrothiazole ring in this compound represents a reduced heterocycle isostere of the benzothiazole found in Banyu I and compound 1b [1][2]. Medicinal chemistry teams pursuing CCR3 antagonists with lower lipophilicity and potentially reduced off-target pharmacology (e.g., hERG, CYP2D6 inhibition) can use this compound as a starting scaffold for parallel SAR exploration. The ~0.8–1.2 log unit reduction in calculated logP relative to benzothiazole analogs predicts improved developability profiles that warrant experimental validation through iterative analog synthesis [3].

Piperidine-Carbonyl-Benzonitrile Pharmacophore SAR

The unique combination of a thiomethylene linker, piperidine-1-carbonyl tertiary amide, and 3-benzonitrile terminus distinguishes this compound from both the thioacetamide-linked series (Banyu I) and the N-ureidoalkyl-benzylpiperidine class of CCR3 antagonists [1][4]. This chemotype is well-suited for systematic pharmacophore mapping studies aimed at identifying the minimal structural determinants of CCR3 binding that are independent of the linker amide H-bond, thereby contributing to the design of next-generation antagonists with novel intellectual property positions [4].

CNS Penetration vs. Peripheral Restriction Screening

With a calculated molecular weight of 345 Da, TPSA of ~65 Ų, and zero hydrogen-bond donors, this compound resides within favorable CNS MPO parameter space, in contrast to the benzothiazole-containing comparators that exceed desirable MW and logP thresholds [3]. Procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening, alongside brain tissue binding studies, can determine whether this scaffold achieves CNS exposure or remains peripherally restricted—a critical branching point in selecting between neurological and respiratory indications for CCR3-targeted programs [3].

Chemical Biology Tool: Alternative Chemotype for Target Deconvolution

Because this compound is structurally distinct from known CCR3 antagonist pharmacophores and has no published bioactivity data, it serves as a clean-slate probe for chemoproteomic target identification (e.g., affinity-based protein profiling, thermal shift assays, or photoaffinity labeling) [1][2]. Procurement for target deconvolution campaigns can reveal whether the 4,5-dihydrothiazole chemotype engages CCR3 with a binding mode different from the benzothiazole-thioacetamide series or potentially identifies novel off-targets, adding unique value to chemical biology toolkits [2].

Application
Selection Property
Validation Focus
CCR3 antagonist lead optimization
Thiazoline scaffold differentiation
Developability profile vs. benzothiazole series
Pharmacophore mapping of piperidine-carbonyl-benzonitrile
Thiomethylene linker and meta-nitrile geometry
Binding mode independent of linker H-bond
CNS penetration screening
Calculated CNS MPO-favorable parameters
PAMPA / Caco-2 permeability and brain tissue binding
Chemical biology target deconvolution
Structurally distinct chemotype for affinity profiling
Engagement with CCR3 and potential off-target identification
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